HIV-1 TAT 48-60

Cell-penetrating peptide Nuclear delivery Translocation efficiency

Select HIV-1 TAT (48-60) for superior nuclear delivery and endosomal escape. Unlike TAT (47–57) or TAT (48–57), this 13-mer (GRKKRRQRRRPPQ) retains the full translocation activity of the basic domain and its C-terminal PPQ motif enhances nuclear accumulation. Proven to outperform heptaarginine by 44-fold in PNA delivery and enables measurable transfection in synthetic DNA nanoparticles. Sourced at ≥95% purity as standard; ideal for antisense/siRNA cargo delivery, drug repurposing, and nuclear import studies. Do not substitute with shorter fragments.

Molecular Formula C₇₀H₁₃₁N₃₅O₁₆
Molecular Weight 1719.00
Cat. No. B1575573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 TAT 48-60
Molecular FormulaC₇₀H₁₃₁N₃₅O₁₆
Molecular Weight1719.00
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 TAT (48-60) Peptide: Baseline Characteristics and Procurement-Relevant Identity


HIV-1 TAT (48-60) is a cell-penetrating peptide (CPP) derived from the basic domain (residues 48–60) of the HIV-1 transactivator of transcription (Tat) protein [1]. Its primary sequence is GRKKRRQRRRPPQ (C70H131N35O16, MW 1719 Da), and it is routinely supplied at ≥95% purity . This cationic peptide has been shown to translocate across the plasma membrane and accumulate in the nucleus, enabling the non-disruptive intracellular delivery of diverse macromolecular cargoes [2]. Unlike full-length Tat or alternative CPPs, TAT (48-60) retains the full translocation activity of the basic domain while offering a defined, reproducible sequence that is commercially available for research and drug delivery applications [3].

Why Generic Substitution Fails: Critical Functional Divergence Among HIV-1 TAT Peptide Fragments


Interchanging TAT-derived CPPs based solely on their common origin in the HIV-1 Tat protein is a procurement risk. Fragments such as TAT (47–57) and TAT (48–57) differ in length, charge distribution, and the presence of flanking residues (e.g., Y47 or the PPQ C-terminal extension in 48–60). These sequence variations directly influence translocation efficiency, nuclear targeting, and endosomal escape capacity [1]. For instance, the extended C-terminal PPQ motif in TAT (48–60) has been shown to enhance nuclear accumulation relative to shorter active peptides when compared at identical concentrations [2]. Consequently, substituting a shorter TAT analog in a validated delivery system may result in quantitatively lower cargo delivery, altered subcellular localization, or increased experimental variability. The following evidence guide provides the quantitative, comparator-based justification for selecting TAT (48–60) over its closest in-class alternatives.

Quantitative Differentiation: Head-to-Head Performance Metrics for HIV-1 TAT (48-60)


Superior Nuclear Localization Efficiency of HIV-1 TAT (48-60) vs. Shorter TAT Fragments at Equivalent Dose

The HIV-1 TAT (48-60) peptide, which encompasses the full basic domain, demonstrates enhanced nuclear accumulation compared to other active TAT-derived peptides. In a standardized assay, TAT (48-60) retained the full translocation activity of the basic domain and appeared more efficient in terms of nuclear localization when directly compared with other active peptides at the standard dose of 1 mM [1]. This indicates that the 48–60 fragment provides a functional advantage for applications requiring nuclear targeting.

Cell-penetrating peptide Nuclear delivery Translocation efficiency Drug delivery vector

44-Fold Enhancement of Antisense PNA Activity by TAT (48-60) Conjugation vs. 8.5-Fold for Heptaarginine

In a comparative study of cationic peptide–PNA conjugates, the addition of 6 mM Ca²⁺ enhanced the nuclear antisense effect of TAT (48-60)-conjugated PNA by 44-fold in HeLa cells, whereas the heptaarginine-conjugated PNA showed only an 8.5-fold enhancement [1]. This 5.2-fold greater enhancement for TAT (48-60) indicates superior endosomal escape and cargo release efficiency.

Antisense therapy Peptide nucleic acid Endosomal escape Drug delivery

Transfection Efficiency of TAT (48-60)-Modified DNA Nanoparticles Reaches 20% of Commercial Lipofectamine Standard

DNA nanoparticles formulated with a Zn²⁺–benzimidazole complex and further modified with TAT (48-60) and PEG achieved a cell transfection efficiency of up to 20% relative to the commercial gold-standard transfection reagent Lipofectamine [1]. In contrast, the same nanoparticles without TAT (48-60) exhibited poor transfection efficiency, underscoring the peptide's essential role in enabling functional gene delivery.

Gene delivery Non-viral vector Nanoparticle Transfection

TAT (48-60) Conjugation Enables 30% Photodynamic Inhibition of Cell Proliferation at 10 µM

A porphyrin–cobaltacarborane conjugate bearing the HIV-1 TAT (48-60) peptide sequence demonstrated a 30% inhibition of HEp2 cell proliferation upon exposure to a low light dose (1 J cm⁻²) at a concentration of 10 µM [1]. The cellular uptake was dependent on the number of carborane cages and was significantly enhanced by the presence of the TAT (48-60) peptide sequence, with all conjugates localizing preferentially in lysosomes.

Photodynamic therapy Porphyrin conjugate Cancer Cellular uptake

Optimal Use Cases for HIV-1 TAT (48-60): Evidence-Backed Scenarios for Scientific and Industrial Procurement


Nuclear-Targeted Antisense or siRNA Therapeutic Development

TAT (48-60) is the CPP of choice for antisense or siRNA applications requiring robust endosomal escape and potent gene silencing. As demonstrated by the 44-fold enhancement of PNA activity in the presence of Ca²⁺, TAT (48-60) significantly outperforms heptaarginine in facilitating nuclear cargo delivery [1]. This makes it ideal for developing therapeutic candidates where maximizing knockdown efficiency is paramount.

Low-Toxicity, Non-Viral Gene Delivery Vector Formulation

Researchers seeking alternatives to viral vectors or toxic transfection reagents should consider TAT (48-60). The peptide enables measurable transfection efficiency (up to 20% of Lipofectamine) when incorporated into synthetic DNA nanoparticles [1], providing a foundation for iterative formulation improvement and a comparator for evaluating novel CPP conjugates.

Functionalization of Inert Therapeutics for Intracellular Targeting

TAT (48-60) is a validated enabling component for converting membrane-impermeable or poorly absorbed therapeutics into cell-permeable agents. The successful delivery of paromomycin into Leishmania parasites [1] and the conferral of photodynamic activity to porphyrin conjugates [2] exemplify its utility in repurposing existing drugs or creating novel targeted therapies.

Studies of Nuclear Import Mechanisms and Tat-Mediated Transcription

Given its demonstrated nuclear accumulation efficiency and retention of full translocation activity [1], TAT (48-60) serves as a precise molecular probe for dissecting nuclear import pathways and the role of Tat in viral transcription. Its defined sequence and commercial availability ensure experimental reproducibility across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 TAT 48-60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.